1-methyl-N-(6-piperidin-1-ylpyridin-3-yl)-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(6-piperidin-1-ylpyridin-3-yl)-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(6-piperidin-1-ylpyridin-3-yl)-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzodiazepine core: This is achieved through a cyclization reaction involving a suitable precursor, such as an ortho-diamine and a carbonyl compound.
Introduction of the piperidine and pyridine moieties: This step involves the functionalization of the benzodiazepine core with piperidine and pyridine groups through nucleophilic substitution reactions.
Methylation and carboxamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(6-piperidin-1-ylpyridin-3-yl)-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological targets can be studied to understand its pharmacological properties.
Medicine: It may have potential therapeutic applications in the treatment of neurological disorders.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-N-(6-piperidin-1-ylpyridin-3-yl)-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include:
GABA receptors: Benzodiazepines are known to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative and anxiolytic effects.
Ion channels: The compound may modulate the activity of ion channels, affecting neuronal excitability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and hypnotic effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
1-methyl-N-(6-piperidin-1-ylpyridin-3-yl)-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide is unique due to its specific structural features, such as the presence of the piperidine and pyridine moieties, which may confer distinct pharmacological properties compared to other benzodiazepines.
Properties
IUPAC Name |
1-methyl-N-(6-piperidin-1-ylpyridin-3-yl)-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-24-13-14-26(16-17-7-3-4-8-19(17)24)21(27)23-18-9-10-20(22-15-18)25-11-5-2-6-12-25/h3-4,7-10,15H,2,5-6,11-14,16H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOWWLCVNJALQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC2=CC=CC=C21)C(=O)NC3=CN=C(C=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.